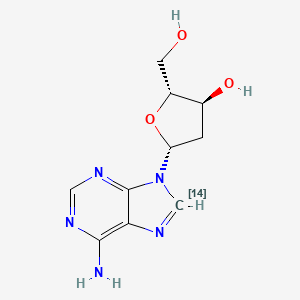
2'-Deoxyadenosine-8-14C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyadenosine-8-14C is a radiolabeled nucleoside analog of deoxyadenosine, where the carbon-14 isotope is incorporated at the eighth position of the adenine ring. This compound is primarily used in biochemical and molecular biology research to study DNA synthesis, repair, and metabolism due to its radioactive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-8-14C involves the incorporation of carbon-14 into the adenine ring. One common method is the enzymatic synthesis using nucleoside phosphorylases, which can incorporate labeled adenine into the deoxyribose sugar . Another method involves chemical synthesis, where labeled adenine is coupled with a deoxyribose derivative under specific reaction conditions .
Industrial Production Methods: Industrial production of 2’-Deoxyadenosine-8-14C typically involves large-scale enzymatic synthesis using recombinant Escherichia coli strains that overexpress nucleoside phosphorylases. This method is preferred due to its efficiency and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxyadenosine-8-14C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-2’-deoxyadenosine, a common DNA lesion.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 8-position of the adenine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols under mild conditions.
Major Products:
Oxidation: 8-oxo-2’-deoxyadenosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2’-Deoxyadenosine-8-14C has a wide range of applications in scientific research:
Wirkmechanismus
2’-Deoxyadenosine-8-14C exerts its effects by being incorporated into DNA during replication. The presence of the carbon-14 isotope allows researchers to trace its incorporation and subsequent metabolic pathways. It can also induce DNA damage, leading to the activation of repair mechanisms . The primary molecular targets are DNA polymerases and repair enzymes .
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyadenosine: The non-labeled analog used in similar research applications.
8-oxo-2’-deoxyadenosine: A common oxidative lesion in DNA.
2-fluoro-2’-deoxyadenosine: A nucleoside analog used in antiviral research.
Uniqueness: 2’-Deoxyadenosine-8-14C is unique due to its radiolabeling, which allows for precise tracking and quantification in biochemical assays. This makes it particularly valuable in studies of DNA metabolism and repair .
Eigenschaften
Molekularformel |
C10H13N5O3 |
|---|---|
Molekulargewicht |
253.23 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i4+2 |
InChI-Schlüssel |
OLXZPDWKRNYJJZ-FWZNJRMESA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2[14CH]=NC3=C(N=CN=C32)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


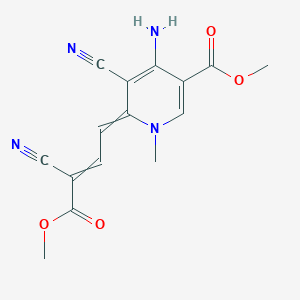
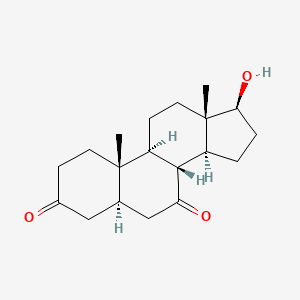
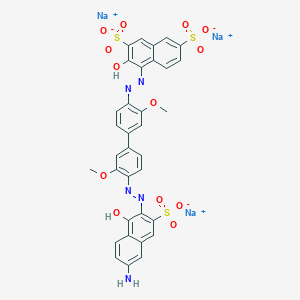
![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
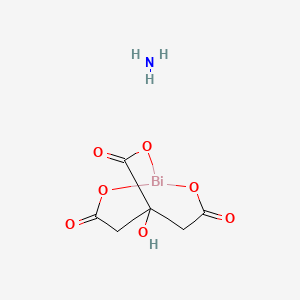
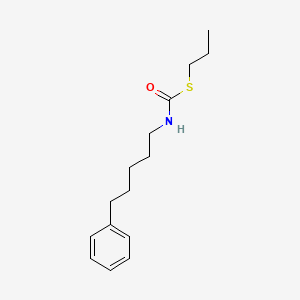
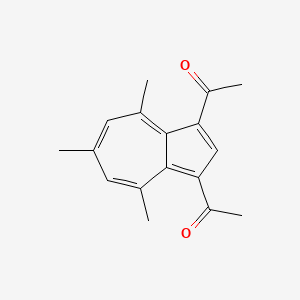
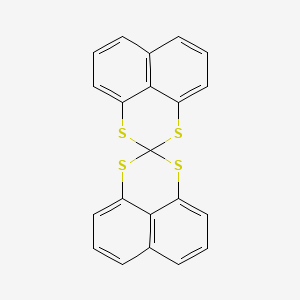
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)
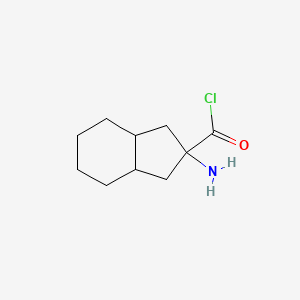

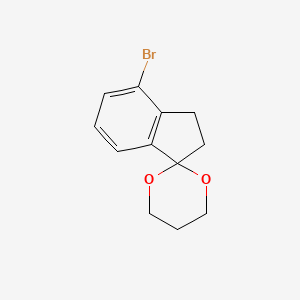
![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)
